Antibacterial Efficacy: Benchmarking Parent Scaffold Against Ciprofloxacin and N-Substituted Analogs
The parent compound N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide (3) demonstrates a foundational but moderate antibacterial profile. Its N-substituted derivatives (5a-i) show variable potency, with most compounds exhibiting activity specifically against P. aeruginosa that was moderate when compared to the potent reference standard ciprofloxacin [1]. This data establishes the parent scaffold's value not as a potent drug candidate itself, but as a privileged starting point for generating derivative libraries with enhanced and tunable antibacterial properties.
| Evidence Dimension | Antibacterial activity (qualitative assessment) |
|---|---|
| Target Compound Data | N-substituted derivatives of the target compound (5a-i) showed moderate activity |
| Comparator Or Baseline | Ciprofloxacin (reference standard) |
| Quantified Difference | Target derivatives showed moderate activity relative to the high potency of ciprofloxacin. |
| Conditions | In vitro screening against Gram-positive and Gram-negative bacterial strains. |
Why This Matters
This data quantifies the scaffold's potential for antibacterial drug discovery, validating its procurement for SAR campaigns aimed at optimizing activity against P. aeruginosa.
- [1] Aziz-ur-Rehman, Khizar, S., Abbasi, M. A., Siddiqi, S. Z., Siddiqa, A., Khan, K. M., Ahmad, I., & Afzal, S. (2015). Synthesis and biological studies of some new N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(1), 150–156. View Source
